molecular formula C12H10ClFN2O2 B10958006 N-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

N-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

Cat. No.: B10958006
M. Wt: 268.67 g/mol
InChI Key: DZECEGKKDHFEPK-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chlorinated and fluorinated phenyl ring, a dimethyl-substituted isoxazole ring, and a carboxamide group. These structural elements contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H10ClFN2O2/c1-6-7(2)18-16-11(6)12(17)15-8-3-4-10(14)9(13)5-8/h3-5H,1-2H3,(H,15,17)

InChI Key

DZECEGKKDHFEPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(=O)NC2=CC(=C(C=C2)F)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Introduction of the Phenyl Ring: The chlorinated and fluorinated phenyl ring is introduced via a nucleophilic aromatic substitution reaction, where a suitable halogenated phenyl derivative reacts with the isoxazole intermediate.

    Formation of the Carboxamide Group:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chlorinated and fluorinated phenyl ring can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Hydroxylated derivatives of the isoxazole ring.

    Reduction: Aminated derivatives of the carboxamide group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

    N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chlorinated and fluorinated phenyl ring but differs in the heterocyclic core.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar phenyl substitution but with a thiazole ring instead of an isoxazole ring.

Uniqueness: N-(3-Chloro-4-fluorophenyl)-4,5-dimethyl-3-isoxazolecarboxamide is unique due to its specific combination of a chlorinated and fluorinated phenyl ring with a dimethyl-substituted isoxazole ring and a carboxamide group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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